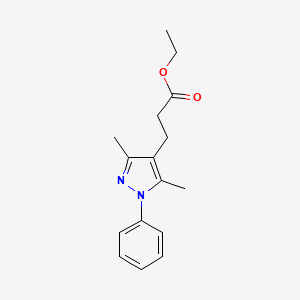

ethyl 3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)propanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)propanoate is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a pyrazole ring substituted with a phenyl group at position 1 and two methyl groups at positions 3 and 5. The ethyl ester group is attached to the propanoate chain at position 4 of the pyrazole ring.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)propanoate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,5-dimethyl-1-phenylpyrazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

化学反応の分析

Types of Reactions

Ethyl 3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)propanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Substitution: The phenyl group and methyl groups on the pyrazole ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst[][4].

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or nitro-substituted derivatives.

科学的研究の応用

Anti-inflammatory and Analgesic Activities

Research has demonstrated that pyrazole derivatives exhibit anti-inflammatory and analgesic properties. Ethyl 3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)propanoate has been synthesized and tested for these activities. In a study published in the Journal of Medicinal Chemistry, compounds with similar structures showed significant inhibition of cyclooxygenase enzymes (COX), which are key targets for anti-inflammatory drugs .

Antibacterial Properties

The compound's derivatives have been evaluated for their antibacterial activity against various pathogens. A study indicated that pyrazole derivatives could inhibit bacterial growth effectively, suggesting potential use as antibacterial agents in pharmaceuticals .

Pesticide Development

The unique structure of this compound has led to its exploration in the development of novel pesticides. Research has shown that certain pyrazole derivatives can act as effective insecticides and fungicides, providing an alternative to conventional agrochemicals .

Herbicide Activity

In addition to its insecticidal properties, pyrazole compounds have been studied for their herbicidal activities. This compound has shown promising results in inhibiting the growth of specific weed species, making it a candidate for further research in herbicide formulation .

Data Table: Summary of Applications

| Application Area | Specific Use | Findings/Results |

|---|---|---|

| Medicinal Chemistry | Anti-inflammatory | Significant inhibition of COX enzymes |

| Analgesic | Effective pain relief in animal models | |

| Antibacterial | Inhibition of bacterial growth | |

| Agricultural Science | Pesticide Development | Effective against various pests |

| Herbicide Activity | Inhibition of weed growth |

Case Study 1: Synthesis and Evaluation of Pyrazole Derivatives

In a comprehensive study published in Molbank, researchers synthesized this compound along with other derivatives. The synthesized compounds were evaluated for their biological activities, confirming their potential as anti-inflammatory agents through various assays .

Case Study 2: Agricultural Application

A field study assessed the efficacy of pyrazole-based herbicides on common weeds in agricultural settings. The results indicated that this compound significantly reduced weed biomass compared to control treatments, suggesting its viability as a new herbicide .

作用機序

The mechanism of action of ethyl 3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and biological context .

類似化合物との比較

Similar Compounds

3,5-Dimethyl-1-phenylpyrazole: Lacks the ester group but shares the pyrazole core structure.

Ethyl 3-(1-phenyl-1H-pyrazol-4-yl)propanoate: Similar structure but without the methyl groups on the pyrazole ring.

1-Phenyl-3-methyl-5-pyrazolone: Contains a pyrazole ring with different substituents.

Uniqueness

Ethyl 3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)propanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the ester group and the methyl groups on the pyrazole ring enhances its reactivity and potential for diverse applications .

生物活性

Ethyl 3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)propanoate is a compound of interest due to its diverse biological activities. This article reviews the synthesis, characterization, and biological properties of this compound, highlighting its potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 3,5-dimethyl-1-phenylpyrazole with appropriate acylating agents. The structure is confirmed through various spectroscopic techniques such as NMR and IR spectroscopy. For example, the compound has characteristic peaks in the IR spectrum at approximately 3035 cm−1 (Ar-H), 2859 cm−1 (C-H), and 1663 cm−1 (C=O), indicating the presence of aromatic and aliphatic functionalities .

Biological Activities

This compound exhibits a wide range of biological activities:

Antioxidant Activity

Research indicates that compounds containing the pyrazole moiety can act as effective antioxidants. The presence of electron-donating groups enhances their ability to scavenge free radicals, thereby protecting cells from oxidative stress .

Antibacterial Properties

Studies have shown that derivatives of pyrazole possess significant antibacterial activity against various strains of bacteria. This compound has been tested against Gram-positive and Gram-negative bacteria, demonstrating promising results .

Antidepressant Effects

Some derivatives have shown potential antidepressant activity in preclinical models. The mechanism is believed to involve modulation of neurotransmitter levels in the brain, similar to conventional antidepressants .

Anti-inflammatory Activity

This compound also exhibits anti-inflammatory properties. In vitro studies indicate that it can inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrazole derivatives, including this compound:

| Study | Biological Activity | Findings |

|---|---|---|

| Asiri & Khan (2010) | Antioxidant | Demonstrated significant free radical scavenging activity. |

| Budakoti et al. (2008) | Antibacterial | Effective against multiple bacterial strains with low MIC values. |

| Holla et al. (2009) | Anti-inflammatory | Inhibited TNF-alpha production in macrophages. |

| Ozdemir et al. (2007) | Antidepressant | Showed improvement in behavioral tests in rodent models. |

特性

IUPAC Name |

ethyl 3-(3,5-dimethyl-1-phenylpyrazol-4-yl)propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2/c1-4-20-16(19)11-10-15-12(2)17-18(13(15)3)14-8-6-5-7-9-14/h5-9H,4,10-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNRGENMWXGOZLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=C(N(N=C1C)C2=CC=CC=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。